3-(2-Acetylphenyl)-1,3-oxazolidin-2-one
Overview
Description
The compound “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” is a complex organic molecule. It contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing an oxazole ring . The 2-Acetylphenyl component is a derivative of phenol, with an acetyl group attached to the second carbon of the phenyl ring .
Molecular Structure Analysis
The molecular structure of “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” would likely show the presence of an oxazolidin-2-one ring attached to a 2-acetylphenyl group .
Chemical Reactions Analysis
Again, while specific reactions involving “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” are not available, similar compounds are known to participate in a variety of chemical reactions. For example, oxazolidinones can undergo reactions with various nucleophiles, and acetylphenyl groups can participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” would depend on its specific molecular structure. For instance, the presence of the oxazolidin-2-one ring could influence its polarity and solubility .
Scientific Research Applications
Synthesis of Fused Tetracyclic Quinoline Derivatives
This compound plays a role in the synthesis of fused tetracyclic quinoline derivatives, which are significant due to their wide-spectrum biological properties. These derivatives exhibit various pharmacological activities, such as antiplasmodial, antifungal, antibacterial, potent antiparasitic, antiproliferative, anti-tumor, and anti-inflammatory activities .
Antifungal Activity
In the realm of antifungal research, derivatives of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one have been studied for their activity against Saccharomyces cerevisiae . The structural features of these compounds significantly influence their antifungal efficacy .
α-Chymotrypsin Inhibition
The compound has been utilized in the synthesis of unsymmetrical 1,3-disubstituted urea derivatives, which are evaluated for their inhibitory effects on the enzyme α-chymotrypsin. This is relevant for the development of novel inhibitors for therapeutic applications .
Mechanism of Action
Target of Action
The compound “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that are often used as antibiotics, targeting bacterial protein synthesis .
Mode of Action
This prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .
Biochemical Pathways
Oxazolidinones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are part of the broader organic chemistry reactions involving carbonyl compounds.
Pharmacokinetics
Oxazolidinones, in general, are well absorbed and widely distributed in the body .
Result of Action
Oxazolidinones typically inhibit bacterial protein synthesis, leading to the death of the bacteria .
Future Directions
properties
IUPAC Name |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-4-2-3-5-10(9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZZUQCICUXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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